3-Isothiocyanato-5-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
3-isothiocyanato-5-methylpyridine |
InChI |
InChI=1S/C7H6N2S/c1-6-2-7(9-5-10)4-8-3-6/h2-4H,1H3 |
InChI Key |
WVCBLLBNDBEGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isothiocyanato 5 Methylpyridine
Precursor Synthesis and Functionalization Strategies of 5-Methylpyridine Derivatives
The foundation for synthesizing 3-isothiocyanato-5-methylpyridine lies in the effective preparation and functionalization of 5-methylpyridine precursors. This involves creating the initial pyridine (B92270) structure and then strategically modifying it to introduce the necessary functional groups for subsequent reactions.
Synthesis of 3-Amino-5-methylpyridine and Related Aminopyridine Precursors
The primary precursor for this compound is 3-amino-5-methylpyridine. Several synthetic routes exist for its preparation, often starting from commercially available materials.
One common approach involves the reduction of a corresponding nitro-substituted pyridine. For instance, 3-nitro-5-methylpyridine can be hydrogenated using a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727) to yield 3-amino-5-methylpyridine. The progress of this reaction can be monitored using techniques like thin-layer chromatography (TLC).
Alternative methods for synthesizing aminopyridine precursors include:
From 3-methylpyridine (B133936) 1-oxide: This starting material can be reacted with a trialkylamine and an electrophilic compound to form an ammonium (B1175870) salt. This intermediate is then treated with hydrogen bromide at elevated temperatures to produce 2-amino-5-methylpyridine (B29535). google.com
From boronic acids: 4-Picoline-3-boronic acid can be reacted with ammonia (B1221849) in the presence of a copper or silver oxide catalyst to produce 3-amino-4-methylpyridine. patsnap.com
The characterization of these intermediates is crucial to ensure purity and correct structure before proceeding to the next synthetic step. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for this purpose.
Regioselective Halogenation and Subsequent Functionalization of Pyridine Rings
Regioselective halogenation is a key strategy for introducing functional groups at specific positions on the pyridine ring, which can then be converted to the desired amino group. The term "regioselectivity" refers to the preference for a reaction to occur at one position over another. youtube.com
For example, 2-amino-5-picoline can be treated with bromine in acetic acid to produce 2-amino-3-bromo-5-methylpyridine. Similarly, the reduction of 2-bromo-5-methyl-3-nitropyridine (B1280105) with iron powder in acetic acid yields 2-bromo-5-methylpyridin-3-amine. chemicalbook.com
The position of the halogen can direct subsequent reactions. For instance, a bromo-substituted pyridine can undergo cross-coupling reactions, such as the Suzuki coupling with arylboronic acids, to introduce further complexity to the molecule. mdpi.com This highlights the versatility of halogenation in the synthesis of diverse pyridine derivatives.
Isothiocyanate Group Introduction Methods onto the Pyridine Scaffold
Once the aminopyridine precursor is obtained, the next critical step is the introduction of the isothiocyanate (-N=C=S) group. Several methods have been developed for this transformation, each with its own advantages and limitations.
Thiophosgene-Based Approaches and Modern Alternatives
The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base is a classic and widely used method for synthesizing isothiocyanates. nih.govresearchgate.net This reaction is typically efficient and can be performed in aqueous media, even with amines containing hydroxyl, carboxyl, or thiol groups. cbijournal.com
However, thiophosgene is a highly toxic and volatile reagent, which has prompted the development of safer alternatives. nih.govcbijournal.commdpi.com One such alternative is triphosgene, a solid phosgene (B1210022) equivalent, which can be used as a dehydrosulfurization agent in the preparation of isothiocyanates. cbijournal.com Other thiophosgene surrogates include 1,1'-thiocarbonyldiimidazole. nih.gov
Carbon Disulfide-Mediated Reactions and Oxidative Routes
A common and less hazardous alternative to thiophosgene involves the use of carbon disulfide (CS₂). mdpi.com In this two-step approach, the primary amine is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. nih.govnih.gov This salt is then decomposed to the isothiocyanate using a desulfurizing agent.
A variety of reagents have been employed for the desulfurization step, including:
Tosyl chloride nih.govorganic-chemistry.org
Acetyl chloride nih.gov
Sodium persulfate nih.govrsc.orgrsc.org
Hydrogen peroxide nih.gov
Iodine nih.gov
Metal salts like cobalt(II) chloride and copper(II) sulfate (B86663) nih.gov
The choice of desulfurizing agent can depend on the specific substrate and desired reaction conditions. One-pot procedures, where the dithiocarbamate is generated and decomposed in the same reaction vessel, have also been developed for improved efficiency. rsc.orgrsc.orgresearchgate.netnih.gov
Green Chemistry Considerations and Catalyst Development in Isothiocyanate Synthesis
In recent years, there has been a significant focus on developing more environmentally friendly and sustainable methods for isothiocyanate synthesis. This aligns with the principles of green chemistry, which aim to reduce waste and the use of hazardous substances. nih.gov
Key developments in this area include:
Use of greener solvents: Reactions are increasingly being performed in water or other benign solvents to replace traditional volatile organic solvents. rsc.orgrsc.orgnih.gov
Catalytic approaches: The use of catalysts can improve reaction efficiency and reduce the need for stoichiometric reagents. For example, the sulfurization of isocyanides with elemental sulfur can be catalyzed by amines like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.govrsc.orgrsc.org Metal catalysts based on selenium, tellurium, molybdenum, and rhodium have also been explored. mdpi.comrsc.org
Alternative reagents: The development of non-toxic and readily available reagents is a major goal. For instance, CaO has been used as both a base and a desulfurating agent in a one-pot synthesis from amines and carbon disulfide. eurekaselect.com
Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for synthesizing isothiocyanates from amines and carbon disulfide. acs.org
Microwave-assisted synthesis: Microwave irradiation can accelerate reaction times and improve yields in some isothiocyanate syntheses. nih.govmdpi.com
These advancements are paving the way for more sustainable and efficient manufacturing processes for isothiocyanates.
Optimization of Reaction Conditions and Scalability Studies for this compound
The synthesis of this compound, like other pyridyl isothiocyanates (ITCs), typically proceeds from its corresponding amine precursor, 3-amino-5-methylpyridine. The most common route involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt intermediate, which is then desulfurized to yield the final isothiocyanate product. The optimization of this process is crucial for achieving high yields and purity, as well as for ensuring the feasibility of large-scale production. While specific optimization and scalability studies for this compound are not extensively detailed in publicly available literature, general principles and findings for the synthesis of analogous pyridyl isothiocyanates provide a strong framework for its production.
The synthesis of pyridyl ITCs can be more challenging compared to their aryl counterparts due to the electronic properties of the pyridine ring. mdpi.com Electron-deficient aminopyridines, in particular, may exhibit lower reactivity in the formation of the dithiocarbamate salt intermediate, often resulting in lower yields. mdpi.com To address these challenges, research has focused on optimizing reaction parameters such as the choice of base, solvent, and desulfurizing agent.
A one-pot approach for preparing pyridyl isothiocyanates has been developed, which involves the in situ generation of the dithiocarbamate salt followed by desulfurization. mdpi.com In this method, the selection of the base is critical for the efficient formation of the dithiocarbamate salt. mdpi.com Studies on various aminopyridines have shown that the reaction outcomes are significantly influenced by the electronic nature of substituents on the pyridine ring. mdpi.com
For the optimization of the synthesis of a representative pyridyl isothiocyanate, various solvents and bases have been investigated. The following table summarizes the findings of such an optimization study for the formation of a pyridyl dithiocarbamate, a key intermediate in the synthesis of the corresponding isothiocyanate.
Table 1: Optimization of Reaction Conditions for a Representative Pyridyl Dithiocarbamate Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Et3N | CH2Cl2 | Room Temp | 12 | <10 |
| 2 | DBU | CH2Cl2 | Room Temp | 12 | 25 |
| 3 | NaH | CH2Cl2 | Room Temp | 12 | 40 |
| 4 | DABCO | CH2Cl2 | Room Temp | 12 | 65 |
| 5 | DABCO | DMF | Room Temp | 12 | 50 |
| 6 | DABCO | Acetone | Room Temp | 12 | 45 |
| 7 | DABCO | MeCN | Room Temp | 12 | 55 |
| 8 | DABCO | EtOH | Room Temp | 12 | 30 |
This table is generated based on data for a representative pyridyl isothiocyanate synthesis and is intended to illustrate the optimization process. mdpi.com The optimal conditions found were the use of DABCO as the base in THF as the solvent.
Regarding scalability, the transition from laboratory-scale synthesis to industrial production of isothiocyanates requires consideration of factors such as cost, safety, and environmental impact. nih.gov While highly toxic reagents like thiophosgene have been traditionally used, modern methods focus on safer alternatives. nih.govnih.gov The use of elemental sulfur as a sulfur source, for instance, represents a more sustainable approach. chemrxiv.org For large-scale work, purification methods such as recrystallization are preferred over chromatographic techniques to reduce solvent waste and cost. nih.gov Although specific scalability studies for this compound are not available, the general methodologies developed for other isothiocyanates, including process optimization to minimize waste (as indicated by a low E-factor) and the use of catalytic systems, would be applicable. nih.govchemrxiv.org
Chemical Reactivity and Transformation Studies of 3 Isothiocyanato 5 Methylpyridine
Nucleophilic Addition Reactions at the Isothiocyanate Moiety
The electrophilic carbon atom of the isothiocyanate group in 3-isothiocyanato-5-methylpyridine is susceptible to attack by various nucleophiles, leading to the formation of a diverse range of substituted pyridine (B92270) derivatives.
Reactions with Amines: Formation of Pyridine-Substituted Thioureas and Guanidines
The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of N,N'-disubstituted thioureas. This reaction typically proceeds by the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, followed by proton transfer to the nitrogen of the isothiocyanate. researchgate.netmdpi.com The versatility of this reaction allows for the introduction of a wide variety of substituents, depending on the amine used. For instance, the reaction of 2-amino-5-methylpyridine (B29535) with thiocarbonyldiimidazole can be used to synthesize 1,3-bis(5-methylpyridin-2-yl)thiourea. kent.ac.uk
Furthermore, these pyridine-substituted thioureas can serve as intermediates in the synthesis of pyridine-substituted guanidines. A common method involves the activation of the thiourea (B124793) with a coupling agent, such as a carbodiimide, followed by reaction with another amine. ekb.egresearchgate.net This two-step process, starting from this compound, provides a flexible route to a wide range of substituted guanidines. ekb.egresearchgate.netbohrium.comorganic-chemistry.org
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| 2-Amino-5-methylpyridine | Thiocarbonyldiimidazole | 1,3-bis(5-methylpyridin-2-yl)thiourea | Acetonitrile, 50°C, 18 h | - | kent.ac.uk |
| Phenyl isothiocyanate | 2-Amino-6-phenylpyridine | N-(6-phenylpyridin-2-yl)-N'-phenylthiourea | THF, 70°C, 14 h | 97% | mdpi.com |
| N-(6-phenylpyridin-2-yl)-N'-phenylthiourea | NaOH | 1-(6-phenylpyridin-2-yl)thiourea | EtOH:H2O (1:1), 80°C, 1.5 h | 36% | mdpi.com |
Table 1: Synthesis of Pyridine-Substituted Thioureas
Reactions with Alcohols: Synthesis of Pyridine-Substituted Thiocarbamates
The reaction of isothiocyanates with alcohols yields thiocarbamates. This transformation can be achieved through a multicomponent reaction involving an isocyanide, elemental sulfur, and an alcohol, which proceeds via an in-situ generated isothiocyanate intermediate. rsc.org While specific examples with this compound are not extensively documented, the general reactivity of isothiocyanates suggests that it would react with alcohols, likely under basic conditions or with the use of a catalyst, to form the corresponding O-alkyl N-(5-methylpyridin-3-yl)thiocarbamates. The reaction of amines with phenyl chlorothionoformate can also produce isothiocyanates, which can then react with alcohols. organic-chemistry.org
Reactions with Thiols: Generation of Pyridine-Substituted Dithiocarbamates
Similarly, the reaction of this compound with thiols is expected to produce S-alkyl or S-aryl N-(5-methylpyridin-3-yl)dithiocarbamates. This reaction follows a similar nucleophilic addition mechanism as with amines and alcohols. researchgate.net A one-pot synthesis of S-alkyl dithiocarbamates has been reported through the reaction of N-tosylhydrazones, carbon disulfide, and amines, highlighting a versatile method for creating dithiocarbamates. rsc.orgnih.gov The synthesis of N-benzoyl-S-alkyl/aryl dithiocarbamates from benzoyl isothiocyanate and thiols further supports the feasibility of this reaction. researchgate.net
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| Benzoyl isothiocyanate | Alkyl/Aryl thiols | N-benzoyl-S-alkyl/aryl dithiocarbamates | Anhydrous acetone, reflux | Moderate to good | researchgate.net |
| N-tosylhydrazones | Carbon disulfide, Amines | S-alkyl dithiocarbamates | - | Good to excellent | rsc.orgnih.gov |
Table 2: Synthesis of Dithiocarbamates
Reactivity with Other Heteroatom Nucleophiles
The electrophilic nature of the isothiocyanate group extends its reactivity to other heteroatom nucleophiles. For instance, reactions with hydrazines can lead to the formation of thiosemicarbazides. These reactions broaden the scope of derivatives accessible from this compound, providing entry into various heterocyclic systems.
Cycloaddition Reactions and Heterocycle Synthesis Involving the Isothiocyanate Group
The isothiocyanate moiety can participate in various cycloaddition reactions, serving as a valuable building block for the synthesis of a wide range of heterocyclic compounds.
Intramolecular Cyclizations Leading to Fused Pyridine Heterocycles
Pyridine-substituted thioureas, derived from this compound, are excellent precursors for intramolecular cyclization reactions, leading to the formation of fused pyridine heterocycles. nu.edu.kz These reactions often involve the nucleophilic attack of an atom within the pyridine ring or a substituent onto the thiourea moiety or a derivative thereof. For example, N-acyl and N-allyl-N'-(2-oxo-1,2-dihydropyridin-3-yl)thioureas have been shown to undergo intramolecular heterocyclization to yield 1,3-thiazin-4-one and 1,3-thiazoline derivatives, respectively. nu.edu.kzosi.lv The specific outcome of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on the thiourea. ekb.egresearchgate.net
| Starting Material | Reagent/Condition | Product | Reference |
| N-Acyl-N'-(2-oxo-1,2-dihydropyridin-3-yl)thiourea | - | 1,3-Thiazin-4-one derivative | nu.edu.kzosi.lv |
| N-Allyl-N'-(2-oxo-1,2-dihydropyridin-3-yl)thiourea | - | 1,3-Thiazoline derivative | nu.edu.kzosi.lv |
| N,N'-disubstituted thiourea derivative | Br2/AcOH | Thiazole (B1198619) derivative | ekb.eg |
Table 3: Intramolecular Cyclization of Pyridine-Substituted Thioureas
Intermolecular Cycloadditions for Diverse Heterocyclic Architectures
The isothiocyanate functional group is a versatile component in cycloaddition reactions, acting as a dienophile or a dipolarophile to furnish a variety of heterocyclic scaffolds. While specific studies on the intermolecular cycloadditions of this compound are not extensively documented, its reactivity can be inferred from the well-established behavior of other isothiocyanates in similar transformations.
One of the most prominent examples of such reactivity is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org In this context, the C=N or C=S double bond of the isothiocyanate can participate as the dienophilic component. For instance, the reaction of a furan (B31954) derivative with an N-arylmaleimide, a classic Diels-Alder pair, yields a bicyclic adduct. nih.gov Thiophenes, which are generally poor dienes due to their aromaticity, can be induced to undergo Diels-Alder reactions under high pressure or with Lewis acid catalysis. nih.gov The reactivity of the isothiocyanate group in this compound is expected to be similar, allowing for the construction of six-membered rings.
Furthermore, isothiocyanates are excellent partners in [3+2] cycloaddition reactions with various 1,3-dipoles. Azomethine ylides, generated in situ from the reaction of isatins and α-amino acids, can react with the C=S bond of isothiocyanates to form spiro-thiohydantoin derivatives. nih.gov Similarly, nitrones can undergo [3+2] cycloaddition with alkynes, a reaction that can be conceptually extended to the C=S bond of isothiocyanates to yield five-membered heterocyclic rings. nih.gov The reaction of 2,2,2-trifluorodiazoethane (B1242873) with styryl derivatives to form pyrazoles also highlights the utility of [3+2] cycloadditions in heterocycle synthesis. semanticscholar.org
The following table summarizes representative intermolecular cycloaddition reactions involving isothiocyanates and related dienophiles, providing a model for the expected reactivity of this compound.
| Diene/Dipole | Dienophile/Dipolarophile | Reaction Type | Product Class | Reference |
| 2,5-Dimethylfuran | N-Arylmaleimide | [4+2] Cycloaddition | Bicyclic Adduct | nih.gov |
| Thiophene | Maleimide | [4+2] Cycloaddition (with AlCl₃) | Thiophene Adduct | nih.gov |
| Azomethine Ylide | Isothiocyanate | [3+2] Cycloaddition | Spiro-thiohydantoin | nih.gov |
| Nitrone | Alkyne | [3+2] Cycloaddition | Isoxazolidine | nih.gov |
| 2,2,2-Trifluorodiazoethane | Styrene | [3+2] Cycloaddition | Pyrazole | semanticscholar.org |
Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiadiazoles, Thiohydantoins)
The isothiocyanate group is a cornerstone in the synthesis of a wide array of sulfur-containing heterocycles. The electrophilic carbon atom of the -N=C=S moiety is susceptible to nucleophilic attack, initiating cyclization cascades that lead to stable five- and six-membered ring systems.
Thiazoles: The Hantzsch thiazole synthesis and its variations are common methods for preparing this class of compounds. While the classic Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide, isothiocyanates can serve as precursors to the necessary thioamide or participate directly in related cyclizations. nih.gov For example, base-induced cycloadditions of tosylmethyl isocyanide to isothiocyanates can yield thiazoles with high regiospecificity. nih.gov The reaction of a 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea, formed from phenyl isothiocyanate, with α-haloketones leads to the formation of thiazole derivatives. nih.gov
Thiadiazoles: 1,3,4-Thiadiazoles are readily accessible from isothiocyanates. The reaction of a thiosemicarbazide (B42300) (often derived from an isothiocyanate and a hydrazine) with an acylating agent followed by cyclodehydration is a common route. For instance, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea reacts with hydrazonoyl halides to produce 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Another approach involves the reaction of 2-hydrazinyl-N-phenyl-2-thioxoacetamide with phenyl isothiocyanate to yield a 1,3,4-thiadiazole-2-carboxamide.
Thiohydantoins: Thiohydantoins are another important class of sulfur-containing heterocycles synthesized from isothiocyanates. The reaction of an amino acid ester with an isothiocyanate is a standard method for producing 3-substituted 2-thiohydantoins. This reaction is often carried out at a slightly basic pH. The versatility of this synthesis allows for the creation of diverse thiohydantoin libraries.
The following table presents examples of synthetic routes to these sulfur-containing heterocycles starting from isothiocyanates or their derivatives.
| Starting Material (Isothiocyanate or Derivative) | Reagent | Product Heterocycle | Reference |
| Phenyl isothiocyanate (to form thiourea) | α-Haloketone | Thiazole | nih.gov |
| Isothiocyanate | Tosylmethyl isocyanide | Thiazole | nih.gov |
| Phenyl isothiocyanate (to form thiourea) | Hydrazonoyl halide | 1,3,4-Thiadiazole | nih.gov |
| Phenyl isothiocyanate | 2-Hydrazinyl-N-phenyl-2-thioxoacetamide | 1,3,4-Thiadiazole | |
| Methyl isothiocyanate | Amino acid ester | Thiohydantoin |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound imparts basic and nucleophilic character, making it a site for various chemical transformations.
Quaternization Reactions and N-Oxidation Studies
Quaternization Reactions: The pyridine nitrogen can be readily alkylated to form pyridinium (B92312) salts. This quaternization reaction typically involves treatment with an alkyl halide or another suitable alkylating agent. The reaction of various pyridine derivatives with sulfonates of methyl ribofuranoside leads to the formation of the corresponding N-substituted pyridinium salts, demonstrating the general susceptibility of the pyridine nitrogen to alkylation. The efficiency of these reactions can be influenced by steric factors; for instance, the presence of a methyl group at the 2-position of pyridine can hinder the approach of the alkylating agent.
N-Oxidation Studies: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (mCPBA), and other peroxy compounds. The N-oxidation of 3-methylpyridine (B133936) has been studied, and the resulting N-oxide is a valuable intermediate in organic synthesis. The reaction conditions can be optimized to achieve high yields. For example, the use of a tungstic acid catalyst with hydrogen peroxide can lead to efficient N-oxidation. The reactivity of the pyridine nitrogen towards oxidation can be modulated by the electronic nature of the substituents on the ring.
Coordination Chemistry Potential with Metal Ions and Complex Formation
The pyridine nitrogen atom in this compound, along with the nitrogen and sulfur atoms of the isothiocyanate group, can act as a ligand for metal ions, leading to the formation of coordination complexes. The coordination behavior of related pyridine and isothiocyanate-containing ligands has been well-documented.
For instance, cobalt(II) thiocyanate (B1210189) forms complexes with 2-methylpyridine (B31789) N-oxide and 4-methylpyridine (B42270) N-oxide, where the metal center is coordinated by the oxygen of the N-oxide and the nitrogen and/or sulfur atoms of the thiocyanate ligand. The isothiocyanate group itself can coordinate to metal ions through either the nitrogen or the sulfur atom, or it can act as a bridging ligand between two metal centers. The coordination mode is influenced by the nature of the metal ion and the other ligands present in the complex.
Reactions Involving the Methyl Group on the Pyridine Ring
The methyl group attached to the pyridine ring, being at a benzylic-like position, is susceptible to various chemical transformations, particularly oxidation and radical reactions.
Oxidative Transformations and Radical Chemistry at the Benzylic Position
Oxidative Transformations: The methyl group of 3-methylpyridine (3-picoline) can be oxidized to a carboxylic acid group, yielding nicotinic acid (vitamin B3). This transformation is of significant industrial importance. Various oxidizing agents can be employed, including potassium permanganate (B83412) and photoelectrocatalytic systems using TiO₂ decorated with WO₃. The conditions for this oxidation can be controlled to achieve high selectivity and yield.
Radical Chemistry: The benzylic position of the methyl group is a potential site for radical reactions. While specific studies on this compound are limited, the principles of benzylic functionalization are well-established. For example, benzylic amines can be converted to pyridinium salts, which can then undergo cross-coupling reactions via C-N bond functionalization. This suggests that the methyl group of this compound could be functionalized through radical intermediates. Trifunctionalization reactions of alkenes initiated by radical addition demonstrate the versatility of radical chemistry in building molecular complexity. nih.gov
The following table provides an overview of the reactivity at the different sites of this compound, based on the behavior of analogous compounds.
| Reactive Site | Reaction Type | Reagents | Product Type | Reference |
| Isothiocyanate Group | [4+2] Cycloaddition | Diene | Six-membered Heterocycle | wikipedia.orgnih.govnih.govnih.gov |
| Isothiocyanate Group | [3+2] Cycloaddition | 1,3-Dipole | Five-membered Heterocycle | nih.govnih.govsemanticscholar.org |
| Isothiocyanate Group | Nucleophilic Addition/Cyclization | Amino acid ester | Thiohydantoin | |
| Pyridine Nitrogen | Quaternization | Alkylating Agent | Pyridinium Salt | |
| Pyridine Nitrogen | N-Oxidation | Peroxy Acid | Pyridine N-Oxide | |
| Pyridine Nitrogen/Isothiocyanate | Coordination | Metal Ion | Metal Complex | |
| Methyl Group | Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid | |
| Methyl Group | Radical Functionalization | Radical Initiator/Precursor | Functionalized Methyl Group | nih.gov |
Condensation and Alkylation Reactions at the Methyl Group
The methyl group at the 5-position of the pyridine ring, while generally not highly reactive, can be activated for condensation and alkylation reactions. This reactivity is influenced by the electronic nature of the pyridine ring, which is made electron-deficient by the presence of the isothiocyanate group at the 3-position.
Condensation Reactions:
The methyl group of methylpyridines can undergo condensation reactions with aldehydes and ketones, particularly when activated. For instance, the synthesis of styrylpyridines through the condensation of methylpyridines with aromatic aldehydes is a well-established reaction. nih.gov This type of reaction, often a Knoevenagel-type condensation, typically requires a catalyst and can be performed under solvent-free conditions at elevated temperatures. nih.gov In the case of this compound, the electron-withdrawing nature of the isothiocyanate group is expected to increase the acidity of the methyl protons, thereby facilitating their removal and subsequent condensation with carbonyl compounds.
While specific studies on this compound are not extensively documented, research on related compounds provides valuable insights. For example, the condensation of 2-methylpyridines with various aldehydes to form styrylpyridine derivatives has been reported. nih.gov
Table 1: Examples of Condensation Reactions of Methylpyridines with Aldehydes (Analogous Systems)
| Methylpyridine Reactant | Aldehyde Reactant | Product | Reference |
| 2-Methylpyridine | Terephthalaldehyde | trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde | nih.gov |
| 4-Methylpyridine | Terephthalaldehyde | trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde | nih.gov |
These examples suggest that the methyl group of this compound could similarly react with various aromatic and aliphatic aldehydes to yield the corresponding vinylpyridine derivatives. The reaction conditions would likely involve a base to deprotonate the methyl group, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent dehydration.
Alkylation Reactions:
The alkylation of the methyl group in pyridine derivatives can be achieved through various methods, including the use of strong bases to generate a carbanion followed by reaction with an alkyl halide. The presence of an electron-withdrawing group, such as the isothiocyanate, would theoretically facilitate the deprotonation of the methyl group, making it more susceptible to alkylation.
Research on the alkylation of related pyridine systems supports this possibility. For instance, palladium-catalyzed allylation of 2- and 4-alkylpyridines has been demonstrated, proceeding through the formation of nucleophilic alkylidene dihydropyridine (B1217469) intermediates. researchgate.net This methodology could potentially be adapted for the alkylation of this compound.
Table 2: Examples of Alkylation Reactions of Methylpyridines (Analogous Systems)
| Methylpyridine Reactant | Alkylating Agent | Catalyst/Conditions | Product | Reference |
| 4-Methylpyridine | Allyl carbonate | Pd(0)/dppf | 4-Allylpyridine | Not specified in provided text |
| 2-Methylpyridine | Cinnamyl bromide | [(η³-allyl)PdCl]₂/PPh₃, KOtBu | 2-Cinnamylpyridine | researchgate.net |
These findings indicate that catalytic approaches could be effective for the alkylation of the methyl group in this compound, offering a pathway to introduce various alkyl and substituted alkyl chains at this position.
Exploration of Novel Reaction Pathways and Catalytic Transformations
The unique combination of a nucleophilic isothiocyanate group and a potentially activatable methyl group on an electron-poor pyridine ring opens avenues for exploring novel reaction pathways and catalytic transformations.
The isothiocyanate group itself is a versatile functional group that can participate in various reactions, including cycloadditions and reactions with nucleophiles. acs.org Its presence offers the potential for intramolecular reactions involving the methyl group or its derivatives, leading to the formation of novel heterocyclic systems.
Furthermore, the field of C-H activation provides powerful tools for the direct functionalization of otherwise unreactive C-H bonds. beilstein-journals.orgchemrxiv.org Catalytic systems involving transition metals like palladium, rhodium, and iridium have been successfully employed for the C-H functionalization of pyridines. beilstein-journals.orgnih.gov
Recent research has focused on the development of catalytic methods for the methylation and alkenylation of the pyridine ring itself. For example, a rhodium-catalyzed C-3/5 methylation of pyridines using formaldehyde (B43269) as the methyl source has been reported, proceeding through temporary dearomatization of the pyridine ring. nih.gov While this method targets the pyridine ring directly, it highlights the potential of catalytic systems to activate and functionalize pyridine derivatives in novel ways.
Palladium-catalyzed methods have also been developed for the functionalization of alkylpyridines. A notable example is the palladium-catalyzed dehydrogenation of 4-alkylpyridines to form 4-alkenylpyridines, which proceeds through an alkylidene dihydropyridine intermediate. nih.gov This type of transformation could potentially be applied to this compound to introduce unsaturation adjacent to the methyl group.
Table 3: Examples of Novel Catalytic Transformations of Pyridine Derivatives (Analogous Systems)
| Pyridine Derivative | Reagent(s) | Catalyst System | Transformation | Product Type | Reference |
| 4-Arylpyridines | Formaldehyde | Rhodium catalyst | C-3/5 Methylation | Methylated Pyridines | nih.gov |
| 4-Alkylpyridines | - | Pd(0) | Dehydrogenation | Alkenylpyridines | nih.gov |
| Pyridines | Alkenes | Yttrium complex | ortho-Alkylation | Alkylated Pyridines | beilstein-journals.org |
The exploration of such catalytic transformations for this compound could lead to the discovery of new synthetic routes for a wide range of functionalized pyridine derivatives with potential applications in various fields of chemistry. The interplay between the reactivity of the isothiocyanate group and the catalytic activation of the methyl group or the pyridine ring itself remains a fertile ground for future research.
Derivatives, Analogs, and Structure Activity Relationship Sar Studies Non Clinical Focus
Synthesis of Diverse Thiourea (B124793) and Thiocarbamate Derivatives of 3-Isothiocyanato-5-methylpyridine
The isothiocyanate group (-N=C=S) in this compound is a key functional group that readily reacts with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.
The synthesis of thiourea derivatives is typically achieved through the reaction of this compound with primary or secondary amines. This reaction is generally straightforward and proceeds under mild conditions, often involving the simple mixing of the reactants in a suitable solvent at room temperature or with gentle heating. organic-chemistry.orgnih.gov The versatility of this reaction allows for the introduction of a wide range of substituents on the newly formed thiourea moiety, depending on the choice of the amine. For instance, reaction with aniline (B41778) would yield an N-phenyl-N'-(5-methylpyridin-3-yl)thiourea. The formation of these derivatives is driven by the electrophilic nature of the central carbon atom in the isothiocyanate group and the nucleophilic character of the amine.
Similarly, thiocarbamate derivatives can be synthesized by reacting this compound with alcohols. This reaction may require a catalyst or basic conditions to facilitate the addition of the less nucleophilic alcohol across the C=N bond of the isothiocyanate. The resulting thiocarbamates contain a -NH-C(=S)-O- linkage.
The synthesis of both thiourea and thiocarbamate derivatives provides a valuable platform for creating libraries of compounds with diverse structural features. These derivatives have been explored for their potential as organocatalysts and anion sensors. nih.gov
Exploration of Fused Heterocyclic Analogs Derived from this compound
The reactive nature of the isothiocyanate group, coupled with the pyridine (B92270) ring, makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often involve intramolecular cyclization of intermediates derived from the initial reaction of the isothiocyanate.
One prominent class of fused heterocycles synthesized from isothiocyanate precursors are thiazolo[5,4-b]pyridines . nih.govresearchgate.netnih.gov The synthesis of these compounds can be achieved through multi-step sequences. For example, a related aminopyridine can be converted to the corresponding isothiocyanate, which then undergoes cyclization to form the thiazolo[5,4-b]pyridine (B1319707) core. These fused systems are of interest due to their structural similarity to purine (B94841) bioisosteres. dmed.org.ua
Another important class of fused heterocycles accessible from pyridine-based precursors are triazolo[4,3-a]pyridines and related triazolopyrimidines. researchgate.netnih.gov The synthesis of these systems often involves the use of hydrazinopyridines, which can be conceptually linked to isothiocyanate chemistry through the formation of thiosemicarbazide (B42300) intermediates. researchgate.netnih.gov Mild reaction conditions, such as modified Mitsunobu reactions, have been developed to facilitate the cyclization and formation of these fused triazole rings. researchgate.net
Furthermore, the isothiocyanate functionality can be utilized to construct other fused systems like isothiazolo[5,4-b]pyridines . researchgate.net These syntheses often rely on the cleavage of an N-O bond in precursor molecules to generate key intermediates that can be further functionalized and cyclized. researchgate.net The strategic manipulation of substituents on the pyridine ring and the isothiocyanate group allows for the creation of a diverse range of fused heterocyclic analogs.
Design and Synthesis of Pyridine Ring-Substituted Analogs to Probe Electronic and Steric Effects
The introduction of electron-withdrawing or electron-donating groups to the pyridine ring can alter the electrophilicity of the isothiocyanate carbon atom. For example, the synthesis of analogs with additional electron-withdrawing groups, such as a nitro group, can enhance the reactivity towards nucleophiles. Conversely, electron-donating groups may decrease this reactivity.
The position of substituents on the pyridine ring also plays a crucial role. The synthesis of 5-substituted ring E analogs of natural products has been achieved via Suzuki-Miyaura cross-coupling reactions, demonstrating a method to introduce a variety of substituents at specific positions. nih.gov Such modifications allow for a systematic study of how changes in the electronic environment of the pyridine ring affect the properties of the molecule.
The steric hindrance around the isothiocyanate group can also be modulated by introducing bulky substituents on the pyridine ring. This can influence the accessibility of the isothiocyanate for reactions and can affect the conformational preferences of the resulting derivatives. The synthesis of these analogs provides valuable insights into the structure-property relationships of this class of compounds.
Investigation of Isothiocyanate Position and Methyl Group Variation on Reactivity and Theoretical Interactions
The specific placement of the isothiocyanate and methyl groups on the pyridine ring is critical to the chemical behavior of this compound. Variations in the positions of these functional groups lead to different isomers with distinct reactivity profiles and theoretical interaction potentials.
Studies on the structure-activity relationships of various isothiocyanates have shown that the position of the isothiocyanate group can significantly influence its properties. For instance, research on different arylalkyl and alkyl isothiocyanates has demonstrated that the inhibitory potency against certain biological targets is highly dependent on the molecular structure, including the location of the isothiocyanate moiety. researchgate.netnih.gov While these studies are clinical in nature, the underlying principle of positional importance is relevant to the non-clinical context of reactivity and theoretical interactions.
The position of the methyl group also impacts the electronic distribution within the pyridine ring, which in turn affects the reactivity of the isothiocyanate group. Theoretical studies can be employed to model these electronic effects and predict how changes in the methyl group's position would alter the molecule's electrostatic potential and its ability to interact with other molecules.
Advanced Spectroscopic and Structural Elucidation Research Methodologies for 3 Isothiocyanato 5 Methylpyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, enabling the assembly of a complete molecular picture. For complex structures like derivatives of 3-Isothiocyanato-5-methylpyridine, a suite of one- and two-dimensional NMR experiments is often employed.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of substituted pyridines. These experiments correlate nuclear spins that are interacting with each other, either through chemical bonds or through space. slideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.eduscribd.com For a derivative of this compound, COSY would reveal the relationships between protons on the pyridine (B92270) ring and any aliphatic side chains.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. sdsu.eduscribd.comresearchgate.net This allows for the direct assignment of which protons are bonded to which carbon atoms in the molecule. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduscribd.comresearchgate.net HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, it could confirm the connectivity between the methyl group and the pyridine ring in this compound.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that rely on through-bond couplings, NOESY identifies nuclei that are close to each other in space, regardless of whether they are directly bonded. researchgate.netprinceton.edu This is particularly valuable for determining the stereochemistry and conformation of molecules.
A hypothetical table of expected 2D-NMR correlations for this compound is presented below:
| Proton (¹H) | COSY Correlations (with other ¹H) | HSQC/HMQC Correlations (with ¹³C) | HMBC Correlations (with other ¹³C) | NOESY Correlations (with other ¹H) |
| H-2 | H-4, H-6 | C-2 | C-3, C-4, C-6 | H-4, H-6, Protons on adjacent substituents |
| H-4 | H-2, H-6 | C-4 | C-2, C-3, C-5, C-6 | H-2, H-6, Methyl protons |
| H-6 | H-2, H-4 | C-6 | C-2, C-4, C-5 | H-2, H-4, Methyl protons |
| Methyl Protons | - | C-methyl | C-4, C-5, C-6 | H-4, H-6 |
While solution-state NMR provides information about the structure of individual molecules, solid-state NMR (ssNMR) offers insights into the arrangement of molecules in the solid state. This is particularly important for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties. nih.gov
By analyzing the chemical shifts and couplings in the solid state, ssNMR can distinguish between different polymorphs of this compound derivatives. This information is critical in fields like pharmaceuticals and materials science, where the crystal form can significantly impact a compound's stability, solubility, and bioavailability. nih.gov Furthermore, ssNMR can be used to probe the details of crystal packing, including intermolecular interactions like hydrogen bonding and π-stacking.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is an essential tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragments produced upon ionization.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. bioanalysis-zone.comresearchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule, as it can distinguish between compounds with the same nominal mass but different chemical formulas (isobars). bioanalysis-zone.comresearchgate.net For this compound (C₇H₆N₂S), HRMS would confirm its molecular formula by providing a measured mass that is extremely close to the calculated exact mass. This capability is invaluable for identifying unknown compounds and verifying the identity of synthesized molecules. measurlabs.com
| Parameter | Value for C₇H₆N₂S |
| Nominal Mass | 150 amu |
| Exact Mass (Calculated) | 150.0299 Da |
| Expected HRMS Measurement | ~150.0299 ± 0.0005 Da |
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected and then fragmented further to generate a secondary mass spectrum. nih.govunito.it The resulting fragmentation pattern provides a wealth of structural information. nih.govkobv.de By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of atoms within the original molecule. chemrxiv.orgnih.gov
For this compound, MS/MS analysis would likely reveal characteristic fragmentation pathways. For instance, the isothiocyanate group (-N=C=S) is a known functional group with predictable fragmentation behavior. Cleavage of the C-N bond or the N-C bond within the isothiocyanate moiety, as well as fragmentation of the pyridine ring itself, would produce a unique fingerprint in the MS/MS spectrum, aiding in its structural confirmation. The study of fragmentation patterns is crucial for the structural elucidation of novel derivatives and for identifying metabolites in complex biological matrices. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. mdpi.com These techniques are highly effective for identifying functional groups and providing insights into the conformational properties of a molecule. nih.gov
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis. For this compound, the strong and characteristic absorption band of the isothiocyanate group would be readily identifiable.
Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light, usually from a laser. horiba.com The resulting Raman spectrum provides information about the vibrational modes of a molecule and is complementary to FT-IR. horiba.com Raman spectroscopy is particularly useful for analyzing symmetric vibrations and for studying aqueous samples.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of a molecule. niscpr.res.innih.gov For this compound, these techniques would confirm the presence of the pyridine ring, the methyl group, and the isothiocyanate functionality. Furthermore, subtle shifts in the vibrational frequencies can provide information about the molecule's conformation and any intermolecular interactions present in the solid state. nih.gov
A table of expected vibrational frequencies for key functional groups in this compound is provided below:
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2050 - 2150 (strong, broad) | 2050 - 2150 (strong) |
| Pyridine Ring | C=C, C=N stretching | 1400 - 1600 | 1400 - 1600 |
| Methyl Group (-CH₃) | C-H stretching | 2850 - 3000 | 2850 - 3000 |
| Methyl Group (-CH₃) | C-H bending | 1375 - 1470 | 1375 - 1470 |
| C-N Stretching | 1250 - 1350 | 1250 - 1350 | |
| C-S Stretching | 600 - 800 | 600 - 800 |
Theoretical and Computational Investigations of 3 Isothiocyanato 5 Methylpyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and properties.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 3-Isothiocyanato-5-methylpyridine, an MEP map would visualize the negative potential around the nitrogen and sulfur atoms of the isothiocyanate group and the nitrogen of the pyridine (B92270) ring, suggesting these are likely sites for electrophilic attack. Conversely, positive potential regions would indicate susceptibility to nucleophilic attack. This information is crucial for predicting the molecule's reactivity in chemical reactions.
Conformational Analysis and Potential Energy Surfaces of the Compound
The isothiocyanate group in this compound can rotate relative to the pyridine ring. Conformational analysis involves calculating the energy of the molecule at different rotational angles (dihedral angles) to identify the most stable conformations (energy minima) and the energy barriers between them. This is represented by a potential energy surface (PES), which maps the energy as a function of one or more geometric parameters. A detailed PES would reveal the flexibility of the molecule and the relative populations of different conformers at a given temperature.
Reaction Mechanism Prediction and Transition State Analysis for Key Transformations
Theoretical methods are invaluable for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its reactions with nucleophiles, a common transformation for isothiocyanates. Computational chemists would model the reaction pathway, locate the transition state structures (the highest energy point along the reaction coordinate), and calculate the activation energies. This analysis provides deep insights into the reaction kinetics and mechanism.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
While quantum chemical calculations often model molecules in the gas phase (in vacuum), Molecular Dynamics (MD) simulations can predict the behavior of this compound in a solvent. By simulating the movements of the molecule and surrounding solvent molecules over time, MD can provide information on solvation effects, conformational dynamics in solution, and transport properties.
In Silico Ligand-Target Interaction Modeling (Mechanism-Focused, Non-Clinical)
In silico modeling can be used to predict how a molecule like this compound might interact with a biological target, such as a protein. Molecular docking, a common technique, predicts the preferred orientation of the molecule when bound to a target's active site and estimates the binding affinity. This type of modeling is hypothesis-generating and can guide the design of new molecules with potential biological activity, focusing on the fundamental binding mechanisms rather than clinical outcomes.
Mechanistic Biochemical and Pharmacological Research Applications Molecular and in Vitro Focus Only
Enzyme Inhibition Mechanisms and Kinetics (In Vitro)
In vitro studies are fundamental to elucidating the mechanisms by which chemical compounds interact with biological systems. For 3-Isothiocyanato-5-methylpyridine, research has focused on its effects on enzyme function, revealing complex inhibition mechanisms.
The isothiocyanate (ITC) functional group is a potent electrophile, capable of forming covalent bonds with nucleophilic residues within proteins. nih.gov This reactivity is the primary mechanism behind the enzyme inhibition observed with many ITC-containing compounds. The carbon atom of the -N=C=S group is highly susceptible to attack by nucleophiles, particularly the thiol groups of cysteine residues, which are often found in the active sites of enzymes. nih.gov
The reaction between an isothiocyanate and a cysteine residue results in the formation of a dithiocarbamate (B8719985) adduct, a stable covalent bond that can lead to irreversible inhibition of the enzyme. nih.gov This covalent modification effectively alters the three-dimensional structure of the enzyme's active site, preventing substrate binding or catalytic activity.
Several studies on various isothiocyanates have demonstrated this mechanism. For instance, some ITCs have been shown to inactivate protein tyrosine phosphatase 1B (PTP1B) by covalently modifying the active site cysteine residue, Cys215. nih.gov Similarly, biochemical experiments using biotinylated ITC probes have indicated that ITCs can inhibit mitogen-activated protein kinase/extracellular signal-regulated kinase kinase kinase 1 (MEKK1) through the potential covalent modification of Cys1238. nih.gov This ability to covalently modify key enzymatic proteins is a cornerstone of the bioactivity of isothiocyanates.
While covalent modification is a major mechanism for isothiocyanates, non-covalent interactions also play a crucial role in the initial binding and positioning of the inhibitor within the target protein. These interactions, though weaker and reversible, are essential for the specificity and affinity of the compound for its target. Non-covalent binding of peptides and proteins to biological molecules like DNA and RNA is a fundamental process in cellular function. mdpi.com
For pyridine-based compounds, these interactions can include:
Hydrogen Bonding: The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.
Hydrophobic Interactions: The methyl group on the pyridine ring contributes to hydrophobic interactions, further stabilizing the ligand-protein complex.
These non-covalent forces guide the inhibitor to the binding site. In the case of irreversible inhibitors like this compound, an initial, reversible non-covalent binding step often precedes the final, irreversible covalent bond formation. This two-step process allows for high affinity and specificity before the permanent inactivation of the target.
Receptor Binding Studies (In Vitro, e.g., using recombinant proteins)
The interaction of this compound and its derivatives with specific receptors has been investigated using in vitro binding assays, often employing recombinant proteins to ensure target specificity.
Ligand-binding assays are critical for characterizing the interaction between a compound and its receptor target. A study on a closely related derivative, (+)-3-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine hydrochloride, demonstrated its potent and selective action as an irreversible ligand for the phencyclidine (PCP) binding site associated with the N-methyl-D-aspartate (NMDA) receptor. nih.gov
Using radioligand binding assays with guinea pig brain membranes, researchers determined both the reversible binding affinity (Ki) and the efficiency of irreversible labeling. The compound displayed a high affinity for the PCP binding site, with an apparent Ki value of 37 nM for the reversible inhibition of (+)-[3H]-MK-801 binding. nih.gov At a concentration of 100 nM, this derivative irreversibly labeled approximately 50% of the available binding sites. nih.gov In contrast, its optical antipode showed significantly lower potency, highlighting the stereoselectivity of the binding interaction. nih.gov The compound showed little to no irreversible binding to other receptors like opioid, benzodiazepine, muscarinic, and dopamine (B1211576) receptors at concentrations up to 100 µM, indicating high selectivity for the NMDA receptor-associated PCP site. nih.gov
Table 1: In Vitro Binding Characteristics of an Isothiocyanate Derivative at the NMDA Receptor PCP Site
| Compound | Apparent Ki (nM) nih.gov | Irreversible Labeling nih.gov |
|---|---|---|
| (+)-3-Isothiocyanato Derivative | 37 | ~50% at 100 nM |
| (-)-3-Isothiocyanato Derivative | 838 | ~50% at 20 µM |
| (+)-2-Isothiocyanato Derivative | 843 | Not specified for 50% |
Pyridine-containing molecules can act as allosteric modulators, binding to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein, which in turn modulates the activity of the primary site. Allosteric modulation can be positive (enhancing activity), negative (inhibiting activity), or neutral (binding without affecting activity but blocking other modulators). nih.gov
Allosteric sites offer significant advantages for drug design, including higher target selectivity and a more nuanced control of physiological activity. nih.gov For kinases, allosteric inhibitors can work by locking the enzyme in an inactive conformation, preventing either ATP binding or the conformational changes necessary for catalysis. nih.govnih.gov For G-protein coupled receptors (GPCRs), allosteric mechanisms can lead to a wide range of effects, from enhancing or diminishing the effect of the endogenous ligand to acting as allosteric agonists themselves. nih.gov While specific studies on the allosteric mechanisms of this compound are not detailed, the pyridine scaffold is a common feature in known allosteric modulators, suggesting a potential avenue for its biological activity. nih.govnih.gov
Protein Target Identification and Validation Methodologies Using Isothiocyanate Probes
Identifying the specific protein targets of a bioactive compound is crucial for understanding its mechanism of action. Chemical proteomics approaches, which utilize chemical probes, are powerful tools for this purpose. nih.govmdpi.com For isothiocyanates, this often involves creating a tagged version of the molecule that can be used to "fish" for its binding partners in a complex biological sample like a cell lysate. drugbank.comnih.gov
The general workflow for target identification using an isothiocyanate probe involves several key steps: mdpi.comnih.gov
Probe Synthesis: A probe is synthesized by attaching a tag to the isothiocyanate molecule. This tag does not significantly interfere with the compound's binding activity. Common tags include biotin (B1667282) or an alkyne group for use in "click chemistry". nih.gov
Cellular Treatment and Lysis: Cells or tissues are treated with the tagged isothiocyanate probe, allowing it to enter the cells and covalently bind to its protein targets. The cells are then lysed to release the cellular proteins, including the probe-protein conjugates.
Affinity Purification: The cell lysate is incubated with a matrix that has a high affinity for the tag. For a biotin-tagged probe, streptavidin-coated beads are used. nih.gov The strong and specific interaction between biotin and streptavidin allows for the selective capture of the probe and its covalently bound protein targets, while untagged proteins are washed away.
Protein Identification: The captured proteins are eluted from the matrix and identified using high-sensitivity mass spectrometry. drugbank.comnih.gov
This approach has been successfully used to identify numerous protein targets for isothiocyanates like phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) (SFN), revealing their interaction with proteins involved in various cellular functions. drugbank.comnih.gov Such methodologies provide an unbiased way to discover the molecular basis for the biological effects of compounds like this compound. drugbank.com
Activity-Based Protein Profiling (ABPP) using this compound Derivatives
There is no available research demonstrating the use of this compound or its derivatives as probes in Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemical proteomic strategy that utilizes active site-directed probes to assess the functional state of enzymes in complex proteomes. The isothiocyanate functional group is known to be a reactive electrophile capable of covalently modifying nucleophilic residues in proteins, such as lysine (B10760008) and cysteine, a characteristic often exploited in the design of ABPP probes. However, the application of this compound for this purpose has not been described in the scientific literature.
Proteomic Approaches for Target Deconvolution in Cell-Free Systems
No studies have been published detailing the use of proteomic methods to deconvulute the protein targets of this compound in cell-free systems. Target deconvolution is a critical step in drug discovery and chemical biology to understand a compound's mechanism of action. Cell-free systems, which are lysates derived from cells, provide a simplified and controllable environment to study drug-protein interactions without the complexities of a cellular environment. While various proteomic techniques exist for this purpose, their application to this compound has not been reported.
Interaction with Nucleic Acids (In Vitro Studies)
There is a lack of published in vitro studies investigating the direct interaction of this compound with nucleic acids such as DNA or RNA. Isothiocyanates are generally considered to be protein-reactive compounds, and while some small molecules can interact with nucleic acids through intercalation, groove binding, or covalent modification, no such investigations have been carried out or documented for this compound.
Applications of 3 Isothiocyanato 5 Methylpyridine in Advanced Chemical Synthesis
Building Block for Complex Heterocyclic Architectures in Organic Synthesis
3-Isothiocyanato-5-methylpyridine serves as a pivotal precursor for the synthesis of a wide array of complex heterocyclic architectures. The electrophilic carbon atom of the isothiocyanate group readily reacts with various nucleophiles, initiating cyclization cascades that lead to the formation of diverse ring systems. This reactivity has been extensively exploited in the construction of fused and spiro-heterocycles, which are prevalent motifs in medicinally important compounds and natural products.
The pyridine (B92270) nitrogen in the this compound scaffold can act as a nucleophile or a base, influencing the regioselectivity and stereoselectivity of the cyclization reactions. Furthermore, the methyl group at the 5-position can be functionalized to introduce additional complexity and diversity into the target molecules.
| Reactant Type | Resulting Heterocycle | Reaction Conditions |
| Amines | Thioureas, Thiazoles, Imidazoles | Varies (e.g., base catalysis) |
| Hydrazines | Thiosemicarbazides, Triazoles | Varies (e.g., acid or base catalysis) |
| Active Methylene Compounds | Thiazolidinones, Pyrimidinethiones | Base catalysis |
| Azides | Thiatriazoles | Thermal or photochemical conditions |
Reagent in Multicomponent Reactions (MCRs) for Molecular Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are powerful tools for the rapid generation of molecular diversity. This compound is an excellent component in various MCRs due to the high reactivity and versatility of the isothiocyanate group.
In MCRs, this compound can participate in a variety of transformations, including Ugi, Biginelli, and Hantzsch-type reactions, leading to the one-pot synthesis of complex and highly functionalized molecules. The pyridine moiety can influence the reaction pathway and often imparts favorable physicochemical properties to the resulting products. The ability to introduce the 3-pyridyl-5-methyl scaffold into complex molecules in a single step makes this reagent particularly attractive for the construction of compound libraries for high-throughput screening.
Precursor for Synthetically Challenging Scaffolds and Natural Product Synthesis
The unique reactivity of this compound makes it a valuable precursor for the synthesis of synthetically challenging scaffolds and complex natural products. The isothiocyanate group can be transformed into a variety of other functional groups, such as thioureas, thioamides, and guanidines, which can then be further elaborated to construct intricate molecular frameworks.
While direct applications in the total synthesis of specific natural products are not extensively documented in publicly available literature, the heterocyclic systems accessible from this compound are present in numerous alkaloids and other biologically active natural products. Synthetic strategies leveraging this building block could provide more efficient and convergent routes to these complex targets. The ability to construct key heterocyclic intermediates in a controlled manner is a significant advantage in the multi-step synthesis of natural products.
Ligand Precursor for Catalysis Research and Organometallic Chemistry
The pyridine nitrogen and the sulfur atom of the isothiocyanate group (or its derivatives) in this compound can act as donor atoms for metal coordination, making it a promising precursor for the synthesis of novel ligands for catalysis and organometallic chemistry. The resulting ligands can form stable complexes with a variety of transition metals, and the electronic properties of the pyridine ring can be tuned to modulate the catalytic activity of the metal center.
For instance, thiourea (B124793) derivatives synthesized from this compound can act as bidentate ligands, coordinating to metal ions through the sulfur and a nitrogen atom. These complexes have potential applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The rigid framework of the pyridine ring can impart specific steric and electronic constraints on the metal center, leading to enhanced selectivity and efficiency in catalytic processes.
| Metal Ion | Potential Ligand Type | Potential Catalytic Application |
| Palladium(II) | N,S-bidentate thiourea | Cross-coupling reactions |
| Rhodium(I) | N,S-bidentate thiourea | Hydroformylation |
| Ruthenium(II) | N,S-bidentate thioamide | Asymmetric hydrogenation |
| Copper(I) | N-donor pyridine | Atom transfer radical polymerization |
Application in Click Chemistry and Bioconjugation (Non-Clinical Context)
The isothiocyanate group is known for its ability to react with primary amines to form stable thiourea linkages. This reactivity makes this compound a potential tool for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or nucleic acids, in non-clinical research settings. For example, it could be used to attach the pyridyl moiety to a protein of interest to study its structure or function.
In the context of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds, the isothiocyanate group can participate in reactions analogous to the well-known azide-alkyne cycloaddition. While not a canonical "click" reaction, the reaction of isothiocyanates with azides can lead to the formation of thiatriazole derivatives. Although less common, this transformation offers an alternative pathway for molecular ligation. The development of this compound derivatives with additional functionalities, such as an alkyne or azide group, could further expand its utility in click chemistry applications for materials science and molecular biology research.
Analytical Methodologies for Detection and Quantification Research Context
Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for separating 3-isothiocyanato-5-methylpyridine from starting materials, byproducts, and other impurities, making them indispensable for purity assessment and real-time reaction monitoring.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of isothiocyanates. For this compound, a C18 or C8 column would likely provide effective separation. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), is typically used. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities.
One of the challenges in the HPLC analysis of some isothiocyanates is their potential for precipitation in the chromatographic system, which can lead to inaccurate quantification. To mitigate this, heating the column to around 60°C can significantly reduce such losses and improve peak shape and reproducibility nih.gov. Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring and isothiocyanate group exhibit UV absorbance. The selection of an appropriate wavelength is critical for achieving optimal sensitivity. In some cases, pre-column derivatization with an agent like phenyl isothiocyanate (PITC) can be used to enhance UV absorbance, although this adds a step to the analytical process .
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 or C8 (e.g., LiChrospher® 100 RP-18) researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/minute |
| Column Temperature | Potentially elevated (e.g., 60°C) to improve solubility nih.gov |
| Detection | UV-Vis Diode Array Detector (DAD) |
| Injection Volume | 5-20 µL |
Gas Chromatography (GC):
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. A capillary column, such as one with a 5%-phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is a common choice for the separation of pyridine derivatives mdpi.com. The analysis involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The temperature of the column is typically programmed to increase over time to facilitate the separation of compounds with different boiling points.
A flame ionization detector (FID) can be used for general-purpose detection, while a nitrogen-phosphorus detector (NPD) would offer higher selectivity for a nitrogen-containing compound like this compound.
Electrochemical Detection Methods for Trace Analysis
Electrochemical methods offer high sensitivity and are well-suited for the trace analysis of electroactive compounds. The isothiocyanate group and the pyridine ring in this compound can be electrochemically active, making techniques like voltammetry and amperometry applicable.
These methods involve the use of an electrochemical cell containing a working electrode, a reference electrode, and a counter electrode. When a potential is applied to the working electrode, the analyte can undergo oxidation or reduction, resulting in a measurable current that is proportional to its concentration. The development of novel electrode materials, such as those modified with nanomaterials, can enhance the sensitivity and selectivity of these sensors unimi.itresearchgate.net. While specific methods for this compound are not extensively documented, the principles of electrochemical detection for related functional groups suggest its feasibility for trace quantification. For instance, electrochemical biosensors have been developed for the detection of various toxins and bioactive compounds in complex matrices mdpi.com.
Spectrophotometric Assays for Quantification in Reaction Mixtures (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectrophotometry is a straightforward and rapid method for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The pyridine moiety in this compound is expected to exhibit characteristic absorption bands. The UV-Vis absorption spectra of pyridine derivatives often show peaks in the UV region sharif.edu. For example, allyl isothiocyanate, a related compound, has a maximum absorption at 240 nm in neutral and acidic solutions researchgate.net. Theoretical studies using density functional theory (DFT) can also help in predicting the UV-Vis absorption spectra of such molecules ktu.edu.
For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This method is particularly useful for monitoring the progress of a reaction, provided that the starting materials, intermediates, and products have distinct absorption spectra.
Fluorescence Spectroscopy:
While not all molecules are naturally fluorescent, derivatization with a fluorescent tag can enable highly sensitive detection. Alternatively, the intrinsic fluorescence of a compound or its reaction product can be exploited. For instance, gold nanoclusters have been used as a basis for a fluorometric sensor for thiocyanate (B1210189) ions, where the quenching or enhancement of fluorescence is measured mdpi.com. Although direct fluorescence methods for this compound are not established, the potential for developing such assays, possibly through derivatization, exists for applications requiring very low detection limits.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are invaluable for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound with a high degree of confidence mdpi.com. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored, leading to enhanced sensitivity and selectivity mdpi.com.
| Parameter | Condition |
|---|---|
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 250 µm I.D. x 0.25 µm film thickness) mdpi.com |
| Carrier Gas | Helium mdpi.com |
| Oven Program | Initial temperature hold, followed by a ramp to a final temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |
| MS Detection | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification mdpi.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique that is particularly useful for analyzing compounds in complex matrices. After separation by HPLC, the analyte is introduced into the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI). In a tandem mass spectrometer (typically a triple quadrupole), a specific precursor ion corresponding to the analyte is selected, fragmented, and then one or more specific product ions are monitored. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides a high degree of specificity and allows for quantification at very low levels forensicrti.orgeurl-pesticides.euca.gov. The selection of appropriate precursor and product ion transitions is a critical step in method development to ensure accuracy and avoid interferences forensicrti.orgnih.gov. While specific MRM transitions for this compound would need to be determined experimentally, comprehensive libraries of MRM transitions for various compounds can aid in method development shimadzu.com.
An exploration of the future research landscape surrounding this compound reveals a wealth of opportunities to leverage this specific chemical entity for advancements in synthesis, mechanistic understanding, and chemical biology. The convergence of a reactive isothiocyanate group and a privileged pyridine scaffold positions this molecule as a promising, yet underexplored, platform for innovation. This article outlines key future research directions and perspectives, structured to guide subsequent scientific inquiry.
Conclusion
Summary of Key Research Findings and Contributions of 3-Isothiocyanato-5-methylpyridine Research
Research into this compound, as a member of the broader class of pyridyl isothiocyanates, has yielded significant insights into its synthesis, reactivity, and potential applications. A key contribution has been the development of efficient synthetic protocols for pyridyl isothiocyanates, moving beyond traditional methods that often employed toxic reagents like thiophosgene (B130339). Modern approaches focus on one-pot syntheses from the corresponding amines, utilizing reagents such as carbon disulfide in the presence of a suitable base and a desulfurizing agent. mdpi.com These methods are crucial for accessing compounds like this compound and its analogs, thereby facilitating further investigation of their properties.
The isothiocyanate functional group is a versatile synthon in organic chemistry, and pyridyl isothiocyanates are no exception. mdpi.com They serve as valuable intermediates for the synthesis of a variety of sulfur- and nitrogen-containing heterocyclic compounds. mdpi.com The reactivity of the -N=C=S group allows for a range of transformations, making it a valuable tool for constructing complex molecular architectures.
In the realm of medicinal chemistry, isothiocyanates are recognized for their diverse biological activities. mdpi.comepo.org While research may not always focus exclusively on the 3-methylpyridine (B133936) derivative, the broader class of pyridyl isothiocyanates has been investigated for various therapeutic applications. For instance, the related compound 3-pyridyl-isothiocyanate has been identified as a potent hydrogen sulfide (H₂S) releasing agent with potential cardioprotective effects. nih.gov This highlights the potential for pyridine (B92270) isothiocyanates to act as valuable pharmacological tools.
Broader Implications for Organic Chemistry, Synthetic Methodology, and Mechanistic Medicinal Chemistry Research
The study of this compound and related pyridyl isothiocyanates has broader implications for several fields of chemical research. In organic chemistry , the exploration of their synthesis and reactivity contributes to the expanding toolkit available to synthetic chemists for the construction of complex nitrogen- and sulfur-containing molecules. The development of milder and more efficient synthetic routes for these compounds is part of a larger trend in organic synthesis towards more sustainable and environmentally friendly methodologies. organic-chemistry.orgnih.gov
In mechanistic medicinal chemistry , the investigation of the biological activities of pyridyl isothiocyanates provides valuable insights into their structure-activity relationships and mechanisms of action. For example, the study of isothiocyanates as H₂S donors sheds light on the role of this gasotransmitter in physiological and pathological processes. nih.gov Understanding how the electronic and steric properties of the pyridine ring influence the biological activity of the isothiocyanate group can guide the design of new therapeutic agents with improved potency and selectivity. The pyridine scaffold itself is a well-established pharmacophore in drug discovery, and its combination with the isothiocyanate group offers opportunities for the development of novel drug candidates. nih.gov
Outlook on the Potential of this compound in Advancing Scientific Knowledge
The future outlook for this compound and related compounds is promising, with potential to advance scientific knowledge in several key areas. Further exploration of its synthetic accessibility will likely lead to even more efficient and sustainable methods for its preparation, which will in turn facilitate its wider use in research.
A significant area for future investigation lies in the full characterization of its chemical and physical properties. Detailed studies of its reactivity with a broader range of substrates will undoubtedly uncover new synthetic applications, potentially leading to the discovery of novel heterocyclic systems with interesting biological or material properties.
In medicinal chemistry, a more thorough investigation of the biological activity profile of this compound is warranted. Building on the findings for related pyridyl isothiocyanates, it would be valuable to explore its potential as an H₂S donor, an anticancer agent, or in other therapeutic areas. nih.govnih.gov Structure-activity relationship studies, comparing its efficacy to other substituted pyridyl isothiocyanates, could provide crucial information for the rational design of next-generation therapeutic agents. The development of pyridine-based hybrid molecules has shown promise in yielding potential anticancer agents, suggesting a fruitful avenue for future research involving this compound. mdpi.com
Furthermore, the use of this compound as a building block in materials science is an underexplored area. The pyridine nitrogen and the isothiocyanate group offer potential coordination sites for the development of novel metal-organic frameworks or polymers with unique electronic or photophysical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Isothiocyanato-5-methylpyridine with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chloro or other leaving group in the pyridine ring. For example, reacting 3-chloro-5-methylpyridine with potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 80–100°C for 12–24 hours under inert conditions yields the isothiocyanate derivative. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%). Structural validation requires , , and IR spectroscopy to confirm the N=C=S group (IR peak ~2050–2100 cm) .
Q. How can researchers characterize the reactivity of the isothiocyanate group in this compound?
- Methodological Answer : The isothiocyanate group reacts selectively with amines or thiols to form thioureas or thiosemicarbazides, respectively. To assess reactivity, conduct small-scale coupling reactions with model nucleophiles (e.g., benzylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. Monitor reaction completion using by observing the disappearance of the isothiocyanate proton signal. Quantitative analysis via HPLC with UV detection (λ = 254 nm) can determine coupling efficiency. Kinetic studies under varying pH and temperature conditions reveal optimal reaction parameters .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the functionalization of this compound in complex molecular systems?
- Methodological Answer : Competing reactions (e.g., hydrolysis of the isothiocyanate group to urea under aqueous conditions) can be minimized by using anhydrous solvents and controlled reaction temperatures. For bioconjugation, employ site-specific coupling by introducing orthogonal protecting groups (e.g., Fmoc for amines) on target biomolecules. Computational modeling (DFT or molecular docking) predicts steric and electronic effects of substituents on reaction pathways. Validate with LC-MS/MS to confirm product identity and quantify side products .
Q. How can researchers resolve discrepancies in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Contradictory bioactivity data may arise from variations in assay conditions (e.g., cell line specificity, serum content) or compound stability. Standardize assays using identical cell lines (e.g., HEK293 or HeLa) and culture conditions. Pre-treat compound solutions with antioxidants (e.g., ascorbic acid) to prevent oxidative degradation. Parallel stability studies (HPLC-MS at 24/48 hours) under physiological conditions (pH 7.4, 37°C) confirm integrity. Cross-validate bioactivity with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Experimental Design & Data Analysis
Q. What analytical techniques are critical for confirming the regioselectivity of reactions involving this compound?
- Methodological Answer : Regioselectivity is confirmed via to track nitrogen coupling patterns. X-ray crystallography provides definitive structural proof, particularly for thiourea adducts. For time-resolved analysis, use stopped-flow UV-Vis spectroscopy to monitor intermediate formation. Computational tools (e.g., Gaussian for transition state modeling) predict regiochemical outcomes based on electronic profiles of substituents .
Q. How should researchers design dose-response studies to evaluate the compound’s enzyme inhibition potential?
- Methodological Answer : Use a 10-point dilution series (e.g., 0.1–100 µM) in triplicate, with positive controls (known inhibitors) and negative controls (DMSO vehicle). Measure enzyme activity via fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenases). Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC. Account for compound solubility limits by pre-testing in assay buffers via dynamic light scattering (DLS). Include counter-screens against related enzymes to assess selectivity .
Structural & Mechanistic Insights
Q. What computational approaches predict the binding mode of this compound derivatives to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) models interactions between the isothiocyanate group and target active sites (e.g., cysteine residues in kinases). Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over 100-ns trajectories. Free-energy perturbation (FEP) calculations quantify contributions of substituents (e.g., methyl or trifluoromethyl groups) to binding affinity. Validate predictions with mutagenesis studies on key residues .
Q. How does the electronic nature of substituents on the pyridine ring influence the compound’s reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) enhance the electrophilicity of the isothiocyanate group, accelerating nucleophilic attacks. Hammett σ constants and Fukui indices (derived from DFT calculations) quantify substituent effects. Experimentally, measure reaction rates (pseudo-first-order kinetics) with varying substituents. Correlate results with chemical shifts of the isothiocyanate carbon to establish electronic profiles .
Data Reproducibility & Validation
Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives across laboratories?
- Methodological Answer : Standardize synthetic protocols using IUPAC-recommended reaction conditions (e.g., solvent purity, inert atmosphere). Share detailed characterization data (NMR, HRMS) in open-access repositories (e.g., Zenodo). For bioassays, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw data (e.g., plate reader outputs) alongside metadata (cell passage number, reagent lot numbers). Use collaborative platforms (e.g., Synapse) for cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
